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Compound of Interest

Compound Name: 5-Amino-2-methylpentanenitrile

Cat. No.: B088779 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Amino-2-methylpentanenitrile is a bifunctional organic molecule containing both a primary

amine and a nitrile group. This unique combination of functional groups makes it a potentially

valuable building block in medicinal chemistry and materials science. The presence of a chiral

center at the second carbon position suggests the possibility of stereoisomers with distinct

biological activities. This guide provides a comprehensive overview of the known properties of

5-Amino-2-methylpentanenitrile, alongside a proposed experimental framework for its

synthesis and characterization, which is essential for its potential application in drug discovery

and development.

While specific experimental protocols and detailed biological activity studies for 5-Amino-2-
methylpentanenitrile are not extensively documented in publicly accessible literature, this

guide constructs a robust, hypothetical workflow based on established principles of organic

synthesis and analytical chemistry. This provides a practical foundation for researchers

interested in exploring the potential of this compound.

Molecular Structure and Properties
The fundamental properties of 5-Amino-2-methylpentanenitrile are summarized below.

These data are compiled from established chemical databases.[1]
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Table 1: Chemical Identifiers and Physical Properties
Property Value Source

IUPAC Name 5-amino-2-methylpentanenitrile PubChem[1]

Molecular Formula C₆H₁₂N₂ PubChem[1]

CAS Number 10483-15-5 PubChem[1]

Molecular Weight 112.17 g/mol PubChem[1]

Canonical SMILES CC(CCCN)C#N PubChem[1]

InChI Key
DLFMLSXCXIQDGZ-

UHFFFAOYSA-N
PubChem[1]

Table 2: Computed Physicochemical Properties
Property Value Source

XLogP3 0.3 PubChem (Computed)[1]

Hydrogen Bond Donor Count 1 PubChem (Computed)[1]

Hydrogen Bond Acceptor

Count
2 PubChem (Computed)[1]

Rotatable Bond Count 3 PubChem (Computed)[1]

Exact Mass 112.100048391 Da PubChem (Computed)[1]

Topological Polar Surface Area 49.8 Å² PubChem (Computed)[1]

Proposed Experimental Protocols
The following sections detail a plausible, albeit hypothetical, experimental approach for the

synthesis and characterization of 5-Amino-2-methylpentanenitrile.

Synthesis: Reductive Amination of a Cyano-Ketone
A common and effective method for the synthesis of primary amines is the reductive amination

of a corresponding ketone.
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Objective: To synthesize 5-Amino-2-methylpentanenitrile from a suitable keto-nitrile

precursor.

Materials:

4-Cyano-4-methyl-2-pentanone (precursor)

Ammonia (in methanol, 7N solution)

Sodium cyanoborohydride (NaBH₃CN) or Hydrogen gas (H₂) with a suitable catalyst (e.g.,

Raney Nickel, Palladium on Carbon)

Methanol (anhydrous)

Diethyl ether

Hydrochloric acid (1M solution)

Sodium hydroxide (1M solution)

Magnesium sulfate (anhydrous)

Round-bottom flask

Magnetic stirrer

Reflux condenser (if heating is required)

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a clean, dry round-bottom flask, dissolve the 4-Cyano-4-methyl-2-

pentanone precursor in anhydrous methanol.

Amine Source: To this solution, add a stoichiometric excess of ammonia in methanol.
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Reducing Agent: Slowly add sodium cyanoborohydride to the reaction mixture at room

temperature. The reaction is typically stirred for 12-24 hours. Alternatively, the mixture can be

subjected to catalytic hydrogenation.

Quenching: After the reaction is complete (monitored by Thin Layer Chromatography),

carefully quench the reaction by adding 1M hydrochloric acid until the solution is acidic.

Workup: Concentrate the mixture using a rotary evaporator to remove the methanol. To the

remaining aqueous layer, add diethyl ether and basify with 1M sodium hydroxide solution

until a pH greater than 10 is achieved.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with

diethyl ether (3x).

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium

sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Amino-2-
methylpentanenitrile.

Purification: The crude product can be further purified by vacuum distillation or column

chromatography.

Characterization Workflow
A standard workflow for the characterization of the synthesized 5-Amino-2-
methylpentanenitrile would involve the following spectroscopic techniques to confirm its

structure and purity.
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Caption: Proposed experimental workflow for the synthesis and characterization of 5-Amino-2-
methylpentanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: To determine the number of different types of protons and their connectivity.

Expected signals would correspond to the methyl group, the methine proton adjacent to

the nitrile, the methylene groups of the pentane chain, and the amine protons.
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¹³C NMR: To identify the number of different types of carbon atoms. Key signals would

include the nitrile carbon, the carbons of the aliphatic chain, and the methyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the key functional groups.

Characteristic absorption bands would be expected for:

N-H stretching of the primary amine (around 3300-3500 cm⁻¹).

C≡N stretching of the nitrile group (around 2200-2260 cm⁻¹).

C-H stretching of the aliphatic chain (around 2850-2960 cm⁻¹).

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray

Ionization-Mass Spectrometry (ESI-MS) would be employed to confirm the molecular ion

peak corresponding to the molecular weight of 112.17 g/mol .

Structural Relationships of Isomers
Understanding the structural isomers of 5-Amino-2-methylpentanenitrile is crucial for

interpreting analytical data and for structure-activity relationship (SAR) studies in drug

discovery.

Positional Isomers

5-Amino-2-methylpentanenitrile C₆H₁₂N₂ CH₃-CH(C≡N)-CH₂-CH₂-CH₂-NH₂

2-Amino-2-methylpentanenitrile C₆H₁₂N₂ CH₃-C(CH₃)(NH₂)-CH₂-CH₂-C≡N
Isomeric Relationship

x-Amino-y-methylpentanenitrile ...

Isomeric Relationship

Click to download full resolution via product page

Caption: Structural relationship between 5-Amino-2-methylpentanenitrile and its positional

isomers.
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Conclusion and Future Directions
5-Amino-2-methylpentanenitrile represents a molecule of interest for synthetic and medicinal

chemistry due to its dual functionality. While detailed experimental data remains sparse in the

public domain, this guide provides a solid theoretical and practical framework for its synthesis

and characterization. Future research should focus on the development and optimization of a

reliable synthetic route, followed by a thorough investigation of its biological activities. The

exploration of its potential as a scaffold in the design of novel therapeutic agents or as a

monomer in the creation of advanced polymers could unveil exciting new applications for this

versatile chemical entity. For drug development professionals, the chirality of this molecule

warrants the separation and individual biological evaluation of its enantiomers, as

stereochemistry often plays a critical role in pharmacological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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